1-(4-Chloro-2-fluorophenyl)cyclopentanecarboxylic acid
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Overview
Description
1-(4-Chloro-2-fluorophenyl)cyclopentanecarboxylic acid is an organic compound with the molecular formula C12H12ClFO2. It is a derivative of cyclopentanecarboxylic acid, featuring a substituted phenyl ring with chlorine and fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-2-fluorophenyl)cyclopentanecarboxylic acid typically involves the reaction of cyclopentanecarboxylic acid with 4-chloro-2-fluorobenzene under specific conditions. The process may include steps such as halogenation, Friedel-Crafts acylation, and subsequent purification .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled temperatures and pressures. Catalysts and solvents are often used to optimize the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chloro-2-fluorophenyl)cyclopentanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce cyclopentanol derivatives .
Scientific Research Applications
1-(4-Chloro-2-fluorophenyl)cyclopentanecarboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Research may explore its potential as a pharmaceutical agent or a precursor in drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2-fluorophenyl)cyclopentanecarboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 1-(2-Chloro-4-fluorophenyl)cyclopentanecarboxylic acid
- 1-(4-Fluorophenyl)cyclopentanecarboxylic acid
- Cyclopentanecarboxylic acid
Comparison: 1-(4-Chloro-2-fluorophenyl)cyclopentanecarboxylic acid is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C12H12ClFO2 |
---|---|
Molecular Weight |
242.67 g/mol |
IUPAC Name |
1-(4-chloro-2-fluorophenyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C12H12ClFO2/c13-8-3-4-9(10(14)7-8)12(11(15)16)5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,15,16) |
InChI Key |
VBXADHUCUBETOL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=C(C=C(C=C2)Cl)F)C(=O)O |
Origin of Product |
United States |
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